Deferiprone
Overview
Description
Deferiprone is an iron chelator used to remove excess iron from the body in patients with thalassemia, sickle cell disease, or anemia who have blood transfusions . It combines with iron in the blood, and the combination of iron and deferiprone is then removed from the body by the kidneys .
Synthesis Analysis
The synthesis of Deferiprone has been explored in various studies . For instance, one study discussed the design and synthesis of N-hydroxyalkyl substituted deferiprone as a potential chelating agent for Parkinson’s disease chelation therapy strategy .Molecular Structure Analysis
Deferiprone belongs to the family of alpha-ketohydroxypyridines . Its IUPAC chemical name is 3-hydroxy-1,2-dimethylpyridin-4(1H)-one . The polarity of solvents affects the structures and spectroscopic properties of deferiprone .Chemical Reactions Analysis
Deferiprone is an iron chelator that binds to ferric ions (iron III) and forms a 3:1 (deferiprone:iron) stable complex . It is more selective for iron, and other metals such as zinc, copper, and aluminum have a lower affinity for deferiprone .Physical And Chemical Properties Analysis
Deferiprone is a crystalline powder that ranges in color from white to pinkish-white . Its solubility in deionized water is low and has a melting point ranging anywhere from 272 to 278 degrees Celsius .Scientific Research Applications
Iron Chelation in Thalassemia
Deferiprone is recognized for its efficacy in chelating excess iron in patients with transfusion-dependent thalassemia. Studies demonstrate its effectiveness in reducing iron overload, particularly in the myocardium, which is a critical concern in thalassemia major patients. Its oral administration offers a significant advantage over traditional subcutaneous chelators, making it an attractive option for patients requiring long-term chelation therapy (Galanello, 2007).
Therapeutic Comparison and Combination Therapy
Comparative analyses suggest that Deferiprone may be as effective as other chelators like Deferoxamine in removing body iron, with specific advantages in improving myocardial siderosis. The possibility of using Deferiprone in combination with Deferoxamine offers a novel approach for patients who are not adequately managed by monotherapy. Such combination therapies have been shown to be tolerable and effective, particularly in managing severe cardiac siderosis (Maggio, 2007).
Advancements in Chelation Therapy
Innovations in chelation therapy, including the use of Deferiprone, have significantly impacted the management of iron overload. The drug's ability to mobilize iron from critical areas like the liver and its potential in aluminum chelation highlight its versatility. Despite its side effects, such as agranulocytosis, its overall effectiveness and lower toxicity compared to other chelators make it a valuable tool in treating iron and aluminum overload conditions (Kontoghiorghes, 1995).
Clinical Potential in Pediatric Patients
Recent studies have expanded the understanding of Deferiprone's efficacy and safety in pediatric populations with congenital hemoglobinopathies. The evidence supports its use at dosages similar to adults, providing a viable chelation strategy for young patients. This development is crucial, given the limited chelation options that fully meet pediatric needs (Ceci et al., 2019).
Role in Combination Chelation Therapy
The strategic use of combination chelation therapy, employing Deferiprone alongside other chelators, addresses cases where monotherapy is insufficient. This approach is especially relevant for managing iron overload in critical organs and improving patient compliance with chelation regimens. Such tailored therapies underscore the adaptability and clinical importance of Deferiprone in comprehensive iron overload management (Origa, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-hydroxy-1,2-dimethylpyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-7(10)6(9)3-4-8(5)2/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXKOCQBRNJULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040666 | |
Record name | Deferiprone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Maximum water solubility of 16–18 g/L at 24°, Solubility at 37 °C: water approx 20 mg/mL (pH 7.4) | |
Record name | Deferiprone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08826 | |
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Record name | Deferiprone | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Deferiprone is an iron chelator that binds to ferric ions (iron III) and forms a 3:1 (deferiprone:iron) stable complex and is then eliminated in the urine. Deferiprone is more selective for iron in which other metals such as zinc, copper, and aluminum have a lower affinity for deferiprone., Deferiprone is a chelating agent with an affinity for ferric ion (iron III). Deferiprone binds with ferric ions to form neutral 3:1 (deferiprone:iron) complexes that are stable over a wide range of pH values. Deferiprone has a lower binding affinity for other metals such as copper, aluminum and zinc than for iron. | |
Record name | Deferiprone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08826 | |
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Record name | Deferiprone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8335 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Deferiprone | |
Color/Form |
Needles from water | |
CAS RN |
30652-11-0 | |
Record name | Deferiprone | |
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Record name | Deferiprone [USAN:INN:BAN] | |
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Record name | Deferiprone | |
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Record name | Deferiprone | |
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Record name | 3-hydroxy-1,2-dimethylpyridin-4(1H)-one | |
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Record name | DEFERIPRONE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BTY8KH53L | |
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Record name | Deferiprone | |
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Melting Point |
272-278, 266-268 °C; also reported as MP 263-269 °C | |
Record name | Deferiprone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08826 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Deferiprone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8335 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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